2-(6-Bromo-4-methoxypyridin-3-yl)acetonitrile
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Overview
Description
2-(6-Bromo-4-methoxypyridin-3-yl)acetonitrile is an organic compound with the molecular formula C8H7BrN2O. It is a derivative of pyridine, a heterocyclic aromatic organic compound. The presence of a bromine atom and a methoxy group on the pyridine ring makes this compound particularly interesting for various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(6-Bromo-4-methoxypyridin-3-yl)acetonitrile typically involves the bromination of 4-methoxypyridine followed by a nucleophilic substitution reaction to introduce the acetonitrile group. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Types of Reactions:
Oxidation: The methoxy group can undergo oxidation to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 2-(6-Formyl-4-methoxypyridin-3-yl)acetonitrile.
Reduction: 2-(6-Bromo-4-methoxypyridin-3-yl)ethylamine.
Substitution: 2-(6-Methoxy-4-methoxypyridin-3-yl)acetonitrile.
Scientific Research Applications
2-(6-Bromo-4-methoxypyridin-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of novel materials and as a building block in organic electronics.
Mechanism of Action
The mechanism of action of 2-(6-Bromo-4-methoxypyridin-3-yl)acetonitrile largely depends on its application. In biochemical assays, it may act as a ligand that binds to specific proteins or enzymes, modulating their activity. The bromine and methoxy groups can influence the compound’s binding affinity and specificity, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
- 2-(3-Bromo-6-methoxypyridin-2-yl)acetonitrile
- 2-(6-Bromopyridin-3-yl)acetonitrile
- (3-Bromo-2-methoxypyridin-4-yl)boronic acid
Comparison: 2-(6-Bromo-4-methoxypyridin-3-yl)acetonitrile is unique due to the specific positioning of the bromine and methoxy groups on the pyridine ring. This unique structure can result in different reactivity and binding properties compared to its analogs. For instance, the presence of the methoxy group at the 4-position can enhance its electron-donating effects, influencing its chemical behavior and interactions .
Properties
Molecular Formula |
C8H7BrN2O |
---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
2-(6-bromo-4-methoxypyridin-3-yl)acetonitrile |
InChI |
InChI=1S/C8H7BrN2O/c1-12-7-4-8(9)11-5-6(7)2-3-10/h4-5H,2H2,1H3 |
InChI Key |
XPDLBWUFGAJWLU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=NC=C1CC#N)Br |
Origin of Product |
United States |
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